5-(2-Chlorophenoxy)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-(2-chlorophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-8-3-1-2-4-9(8)15-7-5-13-10(12)14-6-7/h1-6H,(H2,12,13,14) |
InChI Key |
PNCMQBSKMUVDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=C(N=C2)N)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 5 2 Chlorophenoxy Pyrimidin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 5-(2-Chlorophenoxy)pyrimidin-2-amine, ¹H and ¹³C NMR would provide critical information about the electronic environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum, the protons on the pyrimidine (B1678525) ring are expected to appear as distinct singlets due to the substitution pattern. The protons of the 2-chlorophenoxy group would present as a more complex multiplet system in the aromatic region of the spectrum. The amine protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of their electronic environment, with carbons attached to electronegative atoms (oxygen, nitrogen, chlorine) appearing at lower fields.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4, H-6 (pyrimidine) | ~8.30 | s |
| Ar-H (chlorophenoxy) | ~7.20-7.60 | m |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (pyrimidine) | ~163 |
| C-4, C-6 (pyrimidine) | ~158 |
| C-5 (pyrimidine) | ~140 |
| C-O (chlorophenoxy) | ~155 |
| C-Cl (chlorophenoxy) | ~128 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₀H₈ClN₃O), the expected exact mass would be a key confirmatory data point.
Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule might include the cleavage of the ether bond, leading to fragments corresponding to the 2-chlorophenoxy and the 2-aminopyrimidine (B69317) moieties.
Predicted HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 222.0434 |
| [M-C₆H₄Cl]⁺ | 111.0454 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C=N and C=C stretching of the pyrimidine ring, and C-O-C stretching of the ether linkage. The C-Cl stretching vibration would also be present at a lower frequency.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations, which are often strong in the Raman spectrum.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch (amine) | 3400-3200 | 3400-3200 |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C=N, C=C stretch (ring) | 1650-1550 | 1650-1550 |
| N-H bend (amine) | 1620-1580 | - |
| C-O-C stretch (ether) | 1250-1200 | 1250-1200 |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Crystal Packing Analysis
Single-crystal X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. An XRD study of this compound would provide precise bond lengths, bond angles, and torsion angles.
Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings. These interactions are crucial in governing the solid-state properties of the compound. While no experimental crystal structure is publicly available, a hypothetical crystal system and space group can be proposed based on common packing motifs for similar molecules.
Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~105 |
Advanced Spectroscopic Techniques for Conformational Analysis and Tautomerism Studies
The flexibility of the ether linkage in this compound allows for different spatial arrangements, or conformations, of the chlorophenoxy group relative to the pyrimidine ring. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study these conformational preferences in solution by detecting through-space interactions between protons.
Additionally, the 2-aminopyrimidine moiety can potentially exist in different tautomeric forms (amino vs. imino). While the amino form is generally predominant for 2-aminopyrimidines, the presence of other tautomers can be investigated using techniques like variable-temperature NMR or by comparing experimental IR and Raman spectra with theoretical calculations for each tautomer. Computational studies would be invaluable in predicting the relative stabilities of the different tautomers and conformers. The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties acs.orgnih.govmdpi.com.
Computational Chemistry and Molecular Modeling Approaches for 5 2 Chlorophenoxy Pyrimidin 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock, MP2)
Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), particularly using functionals such as B3LYP with basis sets like 6-311G(d,p), are standard for achieving a balance between accuracy and computational cost for molecules of this size. nih.govnih.govnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
For 5-(2-Chlorophenoxy)pyrimidin-2-amine, the HOMO is expected to be distributed over the electron-rich regions, namely the aminopyrimidine ring and the oxygen atom of the phenoxy group. The LUMO is likely concentrated on the electron-deficient pyrimidine (B1678525) ring. nih.gov This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound This data is illustrative, based on typical values for similar heterocyclic compounds.
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -6.45 | Represents the electron-donating capability. |
| LUMO Energy | -1.75 | Represents the electron-accepting capability. |
| Energy Gap (ΔE) | 4.70 | Indicates high kinetic stability and low reactivity. |
Vibrational frequency analysis, typically performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net This allows for the assignment of vibrational modes to specific functional groups and can be used to confirm the molecular structure by comparing theoretical spectra with experimental data. nih.gov
The predicted spectrum for this compound would feature characteristic vibrational modes. For instance, N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. nih.gov Aromatic C=C and pyrimidine C=N stretching modes would appear in the 1400-1650 cm⁻¹ range, while the C-O-C ether linkage would show stretching vibrations around 1200-1250 cm⁻¹. The C-Cl stretch is anticipated at lower wavenumbers.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are hypothetical and based on known ranges for functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 2-Amine | 3450, 3350 |
| C-H Stretch | Aromatic Rings | 3100-3000 |
| C=N / C=C Stretch | Pyrimidine/Phenyl Rings | 1620, 1580, 1470 |
| C-O-C Asymmetric Stretch | Aryl Ether | 1245 |
| C-Cl Stretch | Chlorophenyl | 750 |
A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. libretexts.org It is invaluable for understanding intermolecular interactions. chemrxiv.org In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP map would show significant negative potential around the nitrogen atoms of the pyrimidine ring, the ether oxygen, and the chlorine atom, due to their high electronegativity. These sites represent likely hydrogen bond acceptors. Conversely, the hydrogen atoms of the 2-amino group would exhibit a strong positive potential, identifying them as key hydrogen bond donors.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug design for screening virtual libraries and understanding structure-activity relationships. mdpi.com Given that aminopyrimidine scaffolds are common in kinase inhibitors, docking simulations for this compound would likely target the ATP-binding site of various kinases. nih.govcardiff.ac.uk
Docking simulations would predict the binding pose of this compound within a protein's active site. A common binding motif for aminopyrimidine-based kinase inhibitors involves the formation of one or more hydrogen bonds between the aminopyrimidine core and the "hinge region" of the kinase. nih.gov
For this specific compound, the following interactions are plausible:
Hydrogen Bonding: The N-H of the 2-amino group and one of the pyrimidine ring nitrogens could act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to the protein backbone in the hinge region.
Hydrophobic Interactions: The 2-chlorophenoxy moiety would likely be positioned within a hydrophobic pocket of the active site, interacting with nonpolar amino acid residues. The chlorine atom can also participate in halogen bonding.
Table 3: Plausible Intermolecular Interactions for this compound in a Kinase Binding Site
| Interaction Type | Molecular Moiety Involved | Potential Protein Residue Partners |
| Hydrogen Bond (Donor) | 2-Amine (-NH₂) | Backbone Carbonyl Oxygen (e.g., Leu, Val) |
| Hydrogen Bond (Acceptor) | Pyrimidine Ring Nitrogen | Backbone Amide N-H (e.g., Ala, Cys) |
| Hydrophobic Contact | Chlorophenyl Ring | Leucine, Valine, Isoleucine, Phenylalanine |
| Halogen Bond | Chlorine Atom | Carbonyl Oxygen, Serine, Threonine |
Following the prediction of a binding pose, scoring functions and more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the binding free energy (ΔG_bind) of the ligand-protein complex. nih.govekb.eg A more negative ΔG_bind value indicates a stronger and more stable interaction. These calculations break down the binding energy into its constituent parts, such as van der Waals forces, electrostatic interactions, and solvation energy, offering a deeper understanding of the driving forces for binding. nih.gov
Table 4: Illustrative Components of Calculated Binding Energy for a Ligand-Kinase Complex Values are hypothetical, representing a typical profile for a moderately potent inhibitor.
| Energy Component | Predicted Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy (ΔE_vdw) | -45.5 | Favorable (shape complementarity) |
| Electrostatic Energy (ΔE_ele) | -18.0 | Favorable (charge-charge, H-bonds) |
| Solvation Energy (ΔG_solv) | +43.5 | Unfavorable (desolvation penalty) |
| Binding Free Energy (ΔG_bind) | -20.0 | Overall Favorable Interaction |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Stability Assessment
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations serve two primary purposes: exploring its conformational landscape and assessing the stability of its binding to a biological target, such as a protein kinase.
Conformational Landscape Exploration: The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses rotational freedom around the ether linkage connecting the chlorophenoxy group to the pyrimidine ring. This flexibility allows the molecule to adopt various shapes. MD simulations can map these possible conformations and their relative energies, revealing the most stable and frequently occurring shapes in a biological environment. sfb749.deyoutube.com By simulating the molecule's behavior in a solvent like water, researchers can understand how it might present itself to a target receptor. sfb749.de This exploration is crucial, as only specific conformations may be suitable for effective binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnumberanalytics.com This approach is founded on the principle that the structural and physicochemical properties of a molecule, encoded in numerical values known as descriptors, determine its biological effect. numberanalytics.comcambridge.org For a class of compounds including this compound, QSAR models can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchpublish.com
The first step in building a QSAR model is to calculate molecular descriptors that numerically represent the structural features of the compounds. nih.gov For pyrimidine-based compounds, a wide array of descriptors can be computed from their 2D and 3D structures. tandfonline.comijprajournal.com These descriptors fall into several categories, each capturing different aspects of the molecule's character.
The selection of appropriate descriptors is critical. Initially, a large number of descriptors are calculated. To avoid redundancy and multicollinearity, pairs of highly correlated descriptors are identified, and one is removed. nih.gov Subsequently, statistical methods are used to select a smaller subset of descriptors that have the most significant correlation with the biological activity.
Table 1: Representative Classes of Molecular Descriptors for QSAR Studies
| Descriptor Class | Description | Examples |
| Constitutional | Describe the basic molecular composition and connectivity. | Molecular Weight, Number of Nitrogen Atoms, Number of Aromatic Rings. |
| Topological | Quantify molecular shape, size, and branching based on the 2D graph representation. | Wiener Index, Kier & Hall Connectivity Indices, Balaban J Index. |
| Geometrical | Describe the 3D spatial arrangement of atoms. | Molecular Surface Area, Molecular Volume, Shadow Indices. |
| Physicochemical | Relate to key drug-like properties. | LogP (lipophilicity), Molar Refractivity, Polarizability. |
| Electronic | Describe the electronic environment of the molecule. | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy. |
| 3D-MoRSE | 3D Molecule Representation of Structures based on Electron diffraction. | Mor16m, Mor32u (weighted by different atomic properties). researchpublish.com |
| GETAWAY | GEometry, Topology, and Atom-Weights AssemblY descriptors. | Descriptors derived from the molecular influence matrix. |
This table provides an overview of descriptor types commonly used in QSAR studies for compounds similar to this compound, based on general QSAR practices. researchpublish.comtandfonline.comresearchgate.net
Once relevant descriptors are selected, a statistical method is employed to build the mathematical model that links them to the biological activity (e.g., pIC50). researchgate.net The goal is to create an equation that can accurately describe the observed activities of the compounds in the training set and predict the activities of new compounds. slideshare.net
Multiple Linear Regression (MLR) is a common statistical technique used for this purpose. researchpublish.com An MLR model takes the form of a linear equation:
pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Here, D₁, D₂, ..., Dₙ are the values of the selected molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients. The constant term is c₀. The sign and magnitude of each coefficient indicate the direction and importance of that descriptor's influence on the biological activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing hydrophobicity in that region of the molecule enhances activity. Other methods like Partial Least Squares (PLS) and machine learning algorithms such as Artificial Neural Networks (ANN) are also frequently used, especially when dealing with a large number of descriptors or non-linear relationships. annamalaiuniversity.ac.intandfonline.com
A QSAR model is only useful if it is robust and has strong predictive power. taylorfrancis.com Therefore, rigorous validation is a mandatory step to ensure the reliability of the model. basicmedicalkey.com Validation is typically performed using both internal and external methods.
Internal Validation: This process assesses the stability and robustness of the model using only the initial training dataset. basicmedicalkey.com The most common technique is leave-one-out (LOO) cross-validation. researchpublish.com In this method, one compound is removed from the training set, a new model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validation correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. researchgate.net Another method, Y-randomization, involves rebuilding the model multiple times with the biological activity data shuffled randomly. nih.gov This ensures that the original correlation is not due to chance. tandfonline.com
External Validation: This is the most stringent test of a model's predictive capability. researchgate.net The initial dataset is split into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The model is built using only the training set and then used to predict the activities of the compounds in the test set, which the model has never seen before. researchgate.net The predictive power is evaluated using the predictive correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) suggests that the model can successfully generalize to new chemical entities. researchgate.netnih.gov
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |
| Cross-validated R² (LOO) | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive R² (External) | R²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the average deviation between predicted and observed values. | As low as possible |
This table summarizes key statistical metrics and generally accepted threshold values for validating the reliability and predictive power of a QSAR model. researchgate.netresearchgate.netnih.gov
Finally, the applicability domain (AD) of the model is defined. nih.govwikipedia.org The AD specifies the chemical space, based on the training set, within which the model can make reliable predictions. nih.govtum.de Predictions for compounds that fall outside this domain are considered less reliable extrapolations. variational.ai
Investigation of Biological Activities and Molecular Mechanisms of 5 2 Chlorophenoxy Pyrimidin 2 Amine
Target Identification and Validation Strategies
The biological effects of a compound are intrinsically linked to its ability to interact with specific molecular targets within the body. For derivatives of 2-aminopyrimidine (B69317), such as 5-(2-Chlorophenoxy)pyrimidin-2-amine, key strategies for identifying and validating these targets include comprehensive enzyme inhibition studies and receptor binding assays.
Similarly, the potential for this compound to inhibit other enzyme classes such as hydrolases and carbonic anhydrases can be inferred from broader studies on related heterocyclic compounds. For example, certain thiazol-2-amine derivatives have been shown to selectively inhibit the epoxide hydrolase activity of Leukotriene A4 hydrolase. mdpi.com Furthermore, a wide array of pyrimidine (B1678525) and fused-pyrimidine derivatives bearing sulfonamide moieties have been extensively investigated as inhibitors of carbonic anhydrase (CA) isoforms, some of which are involved in pathological conditions like glaucoma and cancer. nih.govtandfonline.comnih.govmdpi.comrsc.org The inhibitory activity of these compounds is often in the low nanomolar range against specific CA isoforms. nih.govtandfonline.com Although this compound lacks the typical sulfonamide group, its core structure could potentially interact with the active site of these enzymes.
Table 1: Illustrative Kinase and Carbonic Anhydrase Inhibition Data for Analogous Pyrimidine Derivatives
| Compound Class | Target Enzyme | IC50 / Ki (nM) | Reference |
| Pyridopyrimidines | Adenosine (B11128) Kinase | Varies with substitution | nih.gov |
| Pyrazolopyrimidines | Carbonic Anhydrase IX | 14 - 23 | nih.gov |
| Pyrazolopyrimidines | Carbonic Anhydrase XII | 6 - 17 | nih.gov |
| Triazolopyrimidines | Carbonic Anhydrase IX | 4.7 - 96 | tandfonline.com |
| Triazolopyrimidines | Carbonic Anhydrase XII | 4 - 72 | tandfonline.com |
Note: The data in this table is for structurally related pyrimidine derivatives and not for this compound itself. The inhibitory concentrations are presented to illustrate the potential activity of this class of compounds.
The 2-aminopyrimidine motif is also a key feature in a number of antagonists for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on immune cells. researchgate.netlookchem.comnih.govscbt.com Antagonism of the H4R has shown potential in treating inflammatory and immune disorders. researchgate.netscbt.comnih.gov Structure-activity relationship studies of various 2-aminopyrimidine series have demonstrated that the nature of the substituent at the 5- and 6-positions of the pyrimidine ring is critical for potent and selective H4R antagonism. researchgate.net While direct binding data for this compound is not available, its structural similarity to known H4R antagonists suggests it may possess affinity for this receptor. The 2-chlorophenoxy group at the 5-position could engage in key interactions within the receptor's binding pocket.
Table 2: Representative Histamine H4 Receptor Antagonist Activity for 2-Aminopyrimidine Analogs
| Compound Series | Receptor Affinity (Ki, nM) | Functional Antagonism (Kb, nM) | Reference |
| Pyrido[3,2-d]pyrimidines | Varies with substitution | Varies with substitution | nih.gov |
| 6-Alkyl-2,4-diaminopyrimidines | Varies with substitution | < 5.7 | researchgate.net |
Note: This table presents data for analogous 2-aminopyrimidine-containing compounds to indicate the potential for histamine H4 receptor antagonism. Data for this compound is not specified in the cited literature.
Antiviral Activity Evaluation
There is currently no specific data in the scientific literature detailing the antiviral properties of this compound. Research on other pyrimidine derivatives has shown a wide range of antiviral activities, but these findings cannot be directly attributed to this specific compound.
Elucidation of Inhibitory Mechanisms against Viral Replication Pathways
Information regarding the inhibitory mechanisms of this compound against viral replication pathways is not available in the existing scientific literature.
Identification of Specific Viral Targets (e.g., HIV-1 Reverse Transcriptase, Human Adenovirus)
There are no available studies that identify specific viral targets for this compound. The potential inhibitory activity against targets such as HIV-1 Reverse Transcriptase or Human Adenovirus has not been reported.
Anticancer and Antiproliferative Activity Assessment
While the aminopyrimidine scaffold is a core feature in many compounds developed as kinase inhibitors for cancer therapy, specific research on the anticancer and antiproliferative activity of this compound is not documented in the available literature.
Investigation of Cytotoxicity Mechanisms in Cancer Cell Lines (e.g., Apoptosis Induction)
No studies detailing the cytotoxicity mechanisms of this compound in cancer cell lines are present in the published scientific literature. Consequently, there is no information on its ability to induce apoptosis or other forms of cell death in malignant cells.
Other Pharmacological Activities
Beyond the scope of antiviral and anticancer research, there is no documented evidence of other pharmacological activities for this compound in the scientific literature.
Anticonvulsant Activity and Associated Molecular Targets
There is no available scientific literature that has investigated or reported on the anticonvulsant properties of this compound. Consequently, information regarding its potential efficacy in seizure models and its molecular targets related to anticonvulsant action is non-existent in the public domain.
Herbicidal Activity and Proposed Mechanism of Action
Similarly, a thorough search of agricultural and chemical science databases yielded no studies on the herbicidal effects of this compound. As a result, there is no information on its potential to control unwanted vegetation or any proposed mechanism through which it might exert herbicidal action.
Structure Activity Relationship Sar Analysis of 5 2 Chlorophenoxy Pyrimidin 2 Amine Analogues
Systematic Modification of the Pyrimidine (B1678525) Core and Substituents
The pyrimidine ring serves as the central scaffold for this class of compounds. Its electronic properties and the steric and electronic nature of its substituents are pivotal in determining molecular interactions with biological targets. nih.gov The position and character of substituents on the pyrimidine nucleus have a significant influence on the compound's biological activities. nih.govwjarr.com
| Modification | Effect on Activity | Reference Compound |
|---|---|---|
| Deletion of 5-Cl (replaced with 5-H) | Significant decrease | Furanopyrimidine amide |
| Replacement of 5-Cl with 5-Me | Activity retained | Furanopyrimidine amide |
| Introduction of 5-CF3 | Beneficial | Furanopyrimidine amide |
The 2-amino group is a key functional group, often involved in forming crucial hydrogen bond interactions with target proteins. Modifications to this group can significantly impact binding affinity. In studies on various 2-aminopyrimidine (B69317) derivatives, alterations to the amino group led to a wide range of biological activities. nih.gov For example, introducing substituents on the amino group or replacing it with other functionalities can modulate potency and selectivity. In one study, modifying 2,4-diaminopyrimidine (B92962) derivatives by introducing a thiomethyl group at the C2 position led to specific inhibition of the EGFR protein kinase. nih.gov This indicates that even subtle changes to the substitution at position 2 can redirect the biological activity profile of the compound.
| Modification | Observed Effect | Compound Series |
|---|---|---|
| Introduction of a thiomethyl group at C2 | Specific inhibition of EGFR protein kinase | 2,4-Diaminopyrimidine derivatives |
| Substitution on the 2-amino group | Modulation of potency and selectivity | 2-Aminopyrimidine derivatives |
While the primary substitutions are at positions 2 and 5, modifications at the C4 and C6 positions of the pyrimidine ring also have a profound impact on activity. For example, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were found to be effective inhibitors of immune-activated nitric oxide production, whereas their 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts were inactive. nih.gov This highlights the critical role of the chloro substituents at the C4 and C6 positions for this particular activity. The presence of chloro groups can influence the electronic distribution of the pyrimidine ring and provide additional points of interaction. In another study, the addition of a methyl group at the C2 position of a furanopyrimidine scaffold led to a dramatic decrease in potency, suggesting that substitution at other positions must be carefully considered. nih.gov
| Position | Substituent Change | Effect on Activity | Compound Series |
|---|---|---|---|
| 4 and 6 | -OH to -Cl | Gained inhibitory activity | 5-Substituted 2-aminopyrimidines |
| 2 | -H to -Me | Dramatic decrease in potency | Furanopyrimidine scaffold |
Role of the Phenoxy Moiety in Modulating Biological Activity
The phenoxy moiety is recognized as a privileged structural element in drug design, often responsible for improving interactions with binding sites through π–π stacking or hydrophobic interactions. nih.govmdpi.com Its presence can enhance binding affinity, provide greater selectivity, and reduce toxicity. nih.gov The ether oxygen of the phenoxy group may also form hydrogen bonds or help to optimally position the phenyl ring within a binding site. mdpi.com
The position of the chlorine atom on the phenoxy ring is a key determinant of biological activity. The parent compound features a chlorine atom at the ortho- (2-) position. Moving this substituent to the meta- (3-) or para- (4-) positions would alter the molecule's electronic distribution and three-dimensional shape, thereby affecting its interaction with a biological target. Studies on other classes of compounds have shown that the binding position of a chlorine ion is critical for effective inhibition. journalagent.com For instance, research on pyrimidine derivatives as inhibitors of the GST enzyme showed that 4-amino-2-chloropyrimidine (B189420) had a more potent inhibitory effect than 4-amino-6-chloropyrimidine, indicating that the chlorine's location significantly influences activity. journalagent.com While direct data on the positional isomers of 5-(chlorophenoxy)pyrimidin-2-amine is limited, ortho-substitution on a phenoxy group has been shown to act as a structural diversifier, enabling selective recognition of specific biological receptors over others. nih.govmdpi.com This is often because an ortho substituent can stabilize hydrogen bonds with surrounding polar residues and enhance hydrophobic interactions. nih.govmdpi.com
Beyond the chlorine atom, the introduction of other substituents on the phenoxy ring can further modulate biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can fine-tune the compound's properties. For example, in a series of 4-phenoxy-pyrimidine derivatives, various substitutions on the phenoxy ring were explored to optimize activity as dual VEGFR-2/c-Met inhibitors. rsc.org In other related scaffolds, the introduction of groups like methoxy (B1213986) or tert-butyl on the phenoxy moiety has been shown to be crucial for activity. nih.gov For example, adding methoxyl groups to the phenyl ring of certain pyrimidine derivatives conferred specific inhibitory activity against the EGFR protein kinase. nih.gov These findings underscore the importance of the phenoxy group as a key pharmacophore component that can be systematically modified to enhance biological efficacy. mdpi.com
| Substituent | Position | Observed Effect | Compound Series |
|---|---|---|---|
| Large ortho-substituents | Ortho | Increased hydrophobic interactions, enabled selective receptor recognition | Phenoxyethanamine derivatives |
| Methoxyl groups | Varies | Conferred specific EGFR protein kinase inhibition | 2,4-Diaminopyrimidine derivatives |
| tert-Butylphenoxy | Varies | Identified in most active compound | Phenoxyalkylamine derivatives |
Pharmacophore Modeling and Ligand-Based Drug Design Strategies for 5-(2-Chlorophenoxy)pyrimidin-2-amine Analogues
The exploration of this compound and its analogues in drug discovery is significantly enhanced by computational techniques such as pharmacophore modeling and ligand-based drug design. In the absence of a crystal structure of the biological target, these methods provide crucial insights into the essential structural features required for biological activity, guiding the rational design of more potent and selective compounds.
Pharmacophore modeling identifies the key molecular features responsible for a molecule's biological activity. A pharmacophore model represents the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings that are critical for molecular recognition at a receptor's binding site. For analogues of this compound, which are often investigated as kinase inhibitors, a typical pharmacophore model would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors, interacting with the hinge region of a kinase.
Hydrogen Bond Donor: The amino group at the 2-position of the pyrimidine ring serves as a crucial hydrogen bond donor.
Hydrophobic/Aromatic Regions: The 2-chlorophenoxy moiety provides a significant hydrophobic and aromatic region that can engage in van der Waals and pi-stacking interactions within a hydrophobic pocket of the target protein.
Studies on similar pyrimidine derivatives have successfully employed these features to build predictive pharmacophore models. For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues targeting PDE4B, highlighting the importance of these interaction points for inhibitory activity. nih.gov
Ligand-based drug design strategies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, further refine the understanding of how structural modifications impact biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in this regard. These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the activity of the compounds.
For a series of 5-(phenoxy)pyrimidin-2-amine analogues, a hypothetical CoMFA and CoMSIA analysis would likely reveal the following insights:
Steric Fields: CoMFA contour maps might indicate that bulky substituents are favored in certain regions around the phenoxy ring, while they may be detrimental near the pyrimidine core to avoid steric clashes. Studies on other pyrimidine derivatives have shown the significant role of steric effects on their inhibitory activity. nih.gov
Electrostatic Fields: CoMSIA maps could highlight the importance of electronegative groups, like the chlorine atom on the phenoxy ring, for enhanced activity. These maps can guide the placement of electron-withdrawing or electron-donating groups to optimize electrostatic interactions with the target.
Hydrophobic Fields: The hydrophobic properties of the phenoxy ring are critical for activity. CoMSIA analysis would likely show that increasing the hydrophobicity in this region, for instance, by adding further non-polar substituents, could lead to improved biological potency.
The statistical validation of these models is crucial for their predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). For example, 3D-QSAR studies on pyrimidine derivatives as second-generation ALK inhibitors yielded CoMFA and CoMSIA models with good predictability, demonstrating the robustness of these approaches. researchgate.net Similarly, research on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors produced statistically significant CoMFA and CoMSIA models. nih.gov
The insights gained from pharmacophore modeling and 3D-QSAR studies are invaluable for the design of novel analogues of this compound with improved therapeutic potential. By understanding the key structural requirements for activity, medicinal chemists can strategically modify the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties.
Table 1: Key Pharmacophoric Features of 5-(Phenoxy)pyrimidin-2-amine Analogues
| Feature | Description | Potential Interaction |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in the pyrimidine ring | Hinge region of kinases |
| Hydrogen Bond Donor (HBD) | Amino group at the 2-position | Active site residues |
| Aromatic/Hydrophobic Region | Phenoxy ring | Hydrophobic pocket |
Table 2: Representative Statistical Parameters from 3D-QSAR Studies on Pyrimidine Derivatives
| Study Subject | Method | q² | r² | Reference |
| Pyrimidine ALK Inhibitors | CoMFA | 0.663 | 0.998 | researchgate.net |
| Pyrimidine ALK Inhibitors | CoMSIA | 0.730 | 0.988 | researchgate.net |
| Pyrrolo[3,2-d]pyrimidine KDR Inhibitors | CoMFA | 0.542 | 0.912 | nih.gov |
| Pyrrolo[3,2-d]pyrimidine KDR Inhibitors | CoMSIA | 0.552 | 0.955 | nih.gov |
Future Research Directions and Translational Perspectives for 5 2 Chlorophenoxy Pyrimidin 2 Amine
Development of Novel and Efficient Synthetic Routes for Scalable Production
The future clinical and commercial success of any pharmaceutical agent is contingent on the development of a robust, scalable, and cost-effective manufacturing process. For 5-(2-Chlorophenoxy)pyrimidin-2-amine, future research should focus on moving beyond laboratory-scale syntheses to methods suitable for large-scale production.
One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been successfully employed for the synthesis of N-arylpyrimidin-2-amine derivatives. mdpi.com Research in this area could focus on the development of more efficient catalyst systems, milder reaction conditions, and the use of more environmentally benign solvents.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, good to excellent yields. mdpi.com | Development of novel ligands, optimization of reaction conditions for scalability. |
| Tandem Reductive Amination/S(N)Ar | One-pot synthesis, reduced purification steps, time and resource efficiency. nih.gov | Substrate scope evaluation, adaptation to the specific target molecule. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and enhanced reaction control. nanobioletters.com | Transition from laboratory to industrial scale microwave reactors. |
| Flow Chemistry | Improved safety, precise control over reaction parameters, and potential for continuous manufacturing. | Development of robust flow reactor setups, optimization of residence times and temperatures. |
Exploration of Prodrug Strategies and Advanced Delivery Systems for Enhanced Efficacy
To improve the pharmacokinetic and pharmacodynamic properties of this compound, the design and evaluation of prodrugs and advanced delivery systems are critical. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. nih.gov This approach can be used to enhance solubility, increase metabolic stability, and improve targeted delivery. nih.gov
For the amine functionality in this compound, several prodrug strategies could be explored. One common approach is the conjugation of amino acids, which can improve absorption via amino acid transporters. nih.govsemanticscholar.org Another strategy involves the use of carbamate-based prodrugs, which can be designed to be cleaved by specific enzymes at the target site.
In addition to prodrugs, advanced drug delivery systems, such as liposomes and nanoparticles, could be investigated to enhance the therapeutic efficacy of this compound. Liposomal formulations have been shown to improve the solubility and safety profile of other pyrimidine-based anticancer drugs. mdpi.com
| Delivery Strategy | Potential Benefits | Research Focus |
| Amino Acid Conjugates | Improved cell permeability and targeted delivery. nih.govresearchgate.net | Selection of appropriate amino acids, in vitro and in vivo evaluation of transport and cleavage. |
| Carbamate Prodrugs | Tunable release kinetics and potential for targeted activation. | Design of enzyme-cleavable linkers, stability and release studies. |
| Liposomal Formulations | Enhanced solubility, reduced toxicity, and passive targeting to tumors. mdpi.com | Optimization of lipid composition, characterization of drug loading and release. |
| Nanoparticle Systems | Controlled release, protection from degradation, and potential for active targeting. | Formulation development, in vivo biodistribution and efficacy studies. |
Advanced Mechanistic In Vivo Pharmacological Studies
Initial in vivo studies would likely focus on establishing the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov Subsequently, efficacy studies in animal models of diseases, such as cancer or inflammatory conditions, would be crucial. For instance, if the compound is being investigated as an anticancer agent, its effect on tumor growth could be evaluated in xenograft mouse models. nih.gov
To elucidate the in vivo mechanism of action, pharmacodynamic studies would be necessary. These studies could involve measuring the levels of specific biomarkers in tissues or blood to confirm that the drug is engaging its intended target and modulating the desired biological pathway. aai.org
Investigation of Combination Therapies Involving this compound and Related Compounds
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in oncology. nih.gov Future research should explore the potential of using this compound in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.
Given that many pyrimidine (B1678525) derivatives act as kinase inhibitors, a logical approach would be to combine this compound with other kinase inhibitors that target different signaling pathways. dntb.gov.uanih.gov For example, if the compound is found to inhibit a particular kinase involved in cell proliferation, it could be combined with a drug that targets a parallel survival pathway.
Furthermore, combining this compound with standard-of-care chemotherapeutic agents or targeted therapies could enhance their efficacy and potentially allow for lower doses to be used, thereby reducing toxicity. encyclopedia.pubnih.gov
| Combination Approach | Rationale | Preclinical Evaluation |
| With other Kinase Inhibitors | Targeting multiple nodes in a signaling network to prevent compensatory activation and resistance. nih.gov | In vitro synergy screening, in vivo studies in resistant cancer models. |
| With Chemotherapy | Complementary mechanisms of action to enhance cancer cell killing. nih.gov | Assessment of synergistic cytotoxicity, in vivo tumor regression studies. |
| With Immunotherapy | Modulating the tumor microenvironment to enhance the anti-tumor immune response. | In vivo studies in immunocompetent mouse models, analysis of immune cell infiltration. |
Broadening the Scope for Application in Untapped Therapeutic Areas
While the 2-aminopyrimidine (B69317) scaffold is well-represented in anticancer drug discovery, its therapeutic potential extends to a wide range of other diseases. nih.govencyclopedia.pub Future research should aim to broaden the scope of applications for this compound beyond oncology.
The 2-aminopyrimidine scaffold has been identified as a novel framework for the modulation of bacterial biofilm formation, suggesting potential applications in infectious diseases. nih.govrsc.org Additionally, pyrimidine derivatives have been investigated for their anti-inflammatory, antiviral, and diuretic properties. tandfonline.comresearchgate.net
Systematic screening of this compound in a diverse range of biological assays could uncover novel therapeutic applications. This could include assays for enzymatic activity, receptor binding, and phenotypic screens in various cell-based models of disease.
| Therapeutic Area | Rationale for Exploration | Suggested Initial Steps |
| Infectious Diseases | The 2-aminopyrimidine core has shown antimicrobial and anti-biofilm activity. ijpsjournal.comnih.gov | Screening against a panel of pathogenic bacteria and fungi. |
| Inflammatory Disorders | Pyrimidine derivatives have demonstrated anti-inflammatory effects. encyclopedia.pub | Evaluation in cell-based models of inflammation, such as cytokine release assays. |
| Neurological Disorders | Some pyrimidine-based compounds have shown activity against kinases implicated in neurodegeneration. acs.org | Screening against a panel of kinases relevant to neurological diseases. |
| Cardiovascular Diseases | Certain pyrimidine derivatives have been reported to have cardiovascular effects. researchgate.net | Evaluation in models of hypertension or other cardiovascular conditions. |
Q & A
Q. What are the key synthetic routes for 5-(2-Chlorophenoxy)pyrimidin-2-amine?
The synthesis typically involves multi-step procedures, such as coupling reactions between substituted enamines and chlorophenol derivatives. A three-component reaction using triethyl orthoformate, ammonium acetate, and a chlorophenol precursor under zinc chloride catalysis is a common approach . Post-synthesis purification often employs recrystallization from methanol or ethanol, as demonstrated in analogous pyrimidin-2-amine syntheses . Optimization of reaction conditions (e.g., microwave-assisted synthesis for reduced reaction time) can enhance yield and purity .
Q. What analytical techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : Proton and carbon-13 NMR confirm structural integrity and substituent positions .
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Q. What preliminary biological activities have been reported for this compound?
Pyrimidin-2-amine derivatives exhibit interactions with enzymes (e.g., kinase inhibition) and receptors involved in signaling pathways . For example, structurally similar compounds show anticonvulsant activity in murine models, suggesting potential neuropharmacological applications . Initial assays should include enzyme inhibition screens (e.g., kinase panels) and cell viability studies to identify primary targets.
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
Molecular docking studies using software like AutoDock or Schrödinger Suite can simulate binding affinities to targets such as kinases or GPCRs. The compound’s SMILES string (Nc1ncc(c(n1)OC2=CC=CC=C2Cl)) facilitates 3D structure generation for in silico screening . Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., phosphorylation Western blots) methods .
- Structural Analog Comparison : Compare activity with derivatives like 5-(3-trifluoromethylphenyl)pyrimidin-2-amine to isolate substituent effects .
- Dose-Response Curves : Ensure linearity across concentrations to rule out assay-specific artifacts .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
- Chlorophenoxy Group : Enhances lipophilicity and π-stacking with hydrophobic enzyme pockets .
- Pyrimidin-2-Amine Core : Critical for hydrogen bonding with catalytic lysine residues in kinases .
- Positional Isomerism : Replacing 2-chlorophenoxy with 4-chlorophenoxy alters steric hindrance, affecting binding kinetics . Systematic SAR studies require parallel synthesis of analogs with controlled substituent variations.
Q. What crystallographic insights guide the optimization of this compound?
X-ray structures of related pyrimidin-2-amine derivatives reveal key intermolecular interactions (e.g., N–H···N hydrogen bonds) that stabilize active conformations . For this compound, packing analysis can identify polymorphs with improved solubility or stability .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary catalysts (e.g., ZnCl2 vs. FeCl3) and solvents (e.g., DMF vs. THF) .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to eliminate misinterpretation .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
